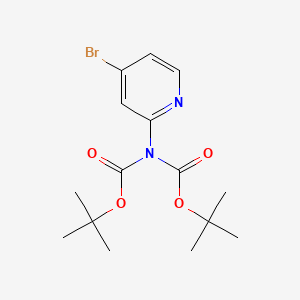

N,N-DiBoc-2-amino-4-bromopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-DiBoc-2-amino-4-bromopyridine: is a chemical compound with the molecular formula C15H21BrN2O4 and a molecular weight of 373.25 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom at the 4-position and two tert-butoxycarbonyl (Boc) protecting groups on the amino group at the 2-position . This compound is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DiBoc-2-amino-4-bromopyridine typically involves the protection of the amino group of 2-amino-4-bromopyridine with Boc groups. One common method is to react 2-amino-4-bromopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) under an inert atmosphere . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N,N-DiBoc-2-amino-4-bromopyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with different groups through reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Suzuki Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Major Products Formed:

Substitution Products: Various substituted pyridines depending on the boronic acid used in the Suzuki coupling.

Deprotected Amine: 2-amino-4-bromopyridine after removal of Boc groups.

Scientific Research Applications

Chemistry: N,N-DiBoc-2-amino-4-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the construction of heterocyclic compounds and in the modification of pyridine derivatives .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. The presence of the bromine atom and the protected amino group allows for selective functionalization, making it useful in drug discovery and development .

Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable building block in various industrial applications .

Mechanism of Action

The mechanism of action of N,N-DiBoc-2-amino-4-bromopyridine is primarily related to its role as a synthetic intermediate. It does not have a direct biological mechanism of action but serves as a precursor to compounds that may interact with biological targets. The Boc protecting groups prevent unwanted reactions at the amino group, allowing for selective reactions at other positions on the pyridine ring .

Comparison with Similar Compounds

2-Amino-4-bromopyridine: Lacks the Boc protecting groups, making it more reactive but less selective in certain reactions.

N-Boc-2-amino-4-bromopyridine: Contains only one Boc group, offering a balance between reactivity and protection.

Uniqueness: N,N-DiBoc-2-amino-4-bromopyridine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly useful in complex organic synthesis where selective functionalization is required .

Biological Activity

N,N-DiBoc-2-amino-4-bromopyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its cytotoxic effects and interactions with various biological targets.

Chemical Structure and Synthesis

This compound features a bromine atom at the 4-position of the pyridine ring, which is critical for its biological activity. The synthesis typically involves the protection of the amino group with Boc (tert-butoxycarbonyl) groups, which enhances solubility and stability during reactions. The compound can be synthesized through various methods, including solid-phase synthesis and palladium-mediated coupling reactions .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against different cancer cell lines. Notably, studies have shown that derivatives of this compound exhibit significant cytotoxicity against RPMI 8402 (human T-cell leukemia) and KB3-1 (human cervical cancer) cell lines. The IC50 values for these compounds range from approximately 30 nM to over 1 μM, indicating potent activity .

The mechanism by which this compound exerts its cytotoxic effects appears to involve interference with DNA and RNA structures. Compounds with similar structural features have demonstrated the ability to stabilize G-quadruplex DNA, which plays a role in regulating gene expression and maintaining genomic stability. This stabilization can lead to the inhibition of cancer cell proliferation .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Cytotoxicity Assessment : A study found that the introduction of a bromine substituent at the 4-position significantly enhanced cytotoxic potency against RPMI 8402 cells compared to unsubstituted analogs. This suggests that halogenation may play a crucial role in modulating biological activity .

- Selectivity for Cancer Cells : Research indicated that while this compound derivatives showed strong activity against certain cancer cell lines, they were less effective against multidrug-resistant variants, highlighting the need for further optimization to overcome resistance mechanisms .

- Antimicrobial Activity : Although primarily studied for anticancer properties, some derivatives have also shown antimicrobial activity against Gram-positive bacteria, indicating a broader spectrum of biological activity that warrants further investigation .

Summary of Findings

The following table summarizes key findings on the biological activity of this compound:

| Property | Observation |

|---|---|

| Cytotoxicity | IC50 values: 30 nM - 1 μM against RPMI 8402 |

| Mechanism | Stabilizes G-quadruplex DNA |

| Selectivity | Effective against certain cancer cells; less so against MDR variants |

| Antimicrobial Activity | Some derivatives exhibit efficacy against Gram-positive bacteria |

Properties

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-9-10(16)7-8-17-11/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKRGILVFOHONI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CC(=C1)Br)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680921 |

Source

|

| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216620-65-3 |

Source

|

| Record name | Di-tert-butyl (4-bromopyridin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.